N-{4-[5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(16-7-5-14(2)6-8-16)13-18(21-23)15-9-11-17(12-10-15)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYNQFBBHXDGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methylphenyl and methanesulfonamide groups. One common method involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the pyrazole ring, followed by acylation with propanoyl chloride. The final step involves the sulfonation of the phenyl group with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N-{4-[5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide serves as a building block in organic synthesis. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of more complex compounds.
Biology
The biological applications of this compound are particularly noteworthy. Research indicates potential anti-inflammatory and antimicrobial properties , making it a candidate for further investigation in pharmacology. Studies have shown that derivatives of pyrazole compounds often exhibit significant biological activities, including:
- Inhibition of inflammatory pathways
- Antimicrobial effects against various pathogens
- Potential as a therapeutic agent in treating conditions such as arthritis and infections
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects . It is being investigated for its ability to target specific enzymes or receptors involved in disease processes. Notably, compounds with similar structures have been studied for their efficacy in:
- Reducing pain and inflammation
- Serving as potential anticancer agents
- Modulating immune responses
Industry
The compound finds applications in the industrial sector , particularly in the production of specialty chemicals. It is used as an intermediate in synthesizing more complex molecules, which can be utilized in various industries such as pharmaceuticals and agrochemicals.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting cyclooxygenase enzymes.
- Antimicrobial Properties : Research indicated that compounds with similar structures exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
- Cancer Therapeutics : Investigations into related compounds revealed their ability to induce apoptosis in cancer cell lines, positioning them as candidates for further drug development.
Mechanism of Action
The mechanism of action of N-{4-[5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide: Known for its use in color development in photographic processes.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Widely used in optoelectronic devices due to its good electron-donor characteristics.
Uniqueness
N-{4-[5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{4-[5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole Core : The central pyrazole ring contributes significantly to the biological activity.
- Substituents : The presence of a 4-methylphenyl group and a propanoyl moiety enhances its pharmacological potential.
- Methanesulfonamide Group : This group may play a role in solubility and bioavailability.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Below are some notable activities associated with this compound:
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance:
- Mechanism of Action : Pyrazoles can inhibit specific kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Study : In vitro tests on various cancer cell lines demonstrated significant antiproliferative effects, with IC50 values ranging from 0.33 to 7.10 μM for related compounds .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Cytokine Inhibition : Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .
- Research Findings : In animal models, these compounds demonstrated reduced inflammation markers and improved clinical scores in conditions like arthritis.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- Broad-Spectrum Activity : Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Case Study : A related compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Studies suggest favorable absorption characteristics due to the methanesulfonamide group enhancing solubility.
- Toxicity Profiles : Preliminary toxicity assessments indicate that while some pyrazole derivatives show low toxicity in animal models, further studies are necessary to establish safety profiles for human use.
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with other known pyrazole derivatives:
| Compound | Antitumor IC50 (μM) | Anti-inflammatory Effect | Antimicrobial Activity |
|---|---|---|---|
| N-{4-[5-(4-methylphenyl)-1-propanoyl...} | 0.33 - 7.10 | Significant reduction in cytokines | Effective against E. coli |
| Pyrazole Derivative A | 0.50 - 8.00 | Moderate | Broad-spectrum |
| Pyrazole Derivative B | 0.20 - 5.00 | High | Limited |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., methanesulfonamide group).
- Infrared Spectroscopy (IR) : Identify functional groups like the propanoyl carbonyl (C=O stretch ~1700 cm) and sulfonamide (S=O stretches ~1350–1150 cm).
- Mass Spectrometry : Determine molecular weight via high-resolution mass spectrometry (HRMS) to validate the exact mass (e.g., calculated vs. observed m/z).
- Single-Crystal X-ray Diffraction : Resolve the 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding networks. For example, related pyrazoline derivatives were analyzed at 295 K with R-factors ≤ 0.056 .
Q. What synthetic routes are reported for pyrazoline derivatives with sulfonamide substituents?
- Methodological Answer :
- Stepwise Cyclocondensation : React hydrazine derivatives with α,β-unsaturated ketones to form the pyrazoline core. For example, 4-methylphenyl-substituted ketones are cyclized with hydrazine derivatives under reflux in ethanol .
- Sulfonylation : Introduce the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Q. How is the crystal structure validated, and what parameters are critical for stability?
- Methodological Answer :
- Crystallization : Slow evaporation from DMF/water mixtures yields diffraction-quality crystals.
- Key Parameters :
- Hydrogen Bonding : Analyze donor-acceptor distances (e.g., N–H···O interactions in sulfonamide groups, typically 2.8–3.2 Å).
- Torsion Angles : Assess planarity of the pyrazoline ring (e.g., C3–N1–C5–C6 torsion angles ~10–20°) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures using software like Gaussian .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 4-methylphenyl vs. fluorophenyl) and test inhibitory activity against target enzymes.
- Crystallographic Docking : Use programs like AutoDock Vina to model ligand-protein interactions. For example, pyrazoline derivatives showed varying binding affinities due to steric clashes with 4-methylphenyl groups .
- Statistical Validation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in assays) .
Q. What statistical experimental design strategies optimize synthesis yield and purity?
- Methodological Answer :
- Factorial Design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF) to identify optimal conditions.
- Response Surface Methodology (RSM) : Model interactions between variables. For example, a central composite design reduced reaction time by 40% while maintaining >90% purity .
- Example Table :
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Catalyst | 5 mol% | 15 mol% | 10 mol% |
| Solvent | Ethanol | DMF | Ethanol/DMF (3:1) |
Q. How can computational methods elucidate reaction mechanisms for regioselective functionalization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., propanoyl group addition at C3 vs. C5).
- Transition State Analysis : Identify steric/electronic barriers using Gaussian or ORCA. For example, 4-methylphenyl groups increase steric hindrance at C5, favoring C3 substitution .
- Software Workflow :
Geometry optimization at B3LYP/6-31G(d).
Frequency analysis to confirm transition states (no imaginary frequencies).
Intrinsic Reaction Coordinate (IRC) to map reaction pathways.
Q. What in vitro assays assess metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC values.
- Data Interpretation :
- High metabolic stability: >50% remaining after 60 min.
- CYP inhibition: IC < 1 µM indicates high risk of drug-drug interactions .
Q. What strategies improve regioselectivity in pyrazoline ring functionalization?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on sulfonamide) to steer electrophilic substitution.
- Metal Catalysis : Use Pd-catalyzed C–H activation for arylation at specific positions. For example, Pd(OAc) with AgCO selectively functionalizes C4 .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at electron-deficient carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
